Potassium tellurate hydrate

Description

Overview of Tellurium Chemistry and its Significance

Tellurium (Te) is a rare, semi-metallic element belonging to the chalcogen group (Group 16) of the periodic table, alongside sulfur and selenium. oup.com Discovered in 1782 by Franz Joseph Muller von Reichenstein and later named in 1798 by Martin Heinrich Klaproth after the Latin word tellus for "Earth," tellurium exhibits properties of both metals and nonmetals. wikipedia.orgnih.gov It is typically a brittle, silvery-white, and lustrous solid in its crystalline form, while its amorphous form is a black-brown powder. wikipedia.org Tellurium is one of the rarest stable solid elements in the Earth's crust and is most commonly obtained as a byproduct of copper and lead refining. nih.gov

The chemical versatility of tellurium is significant; it can exist in several oxidation states, most commonly +4 and +6, allowing it to form a wide variety of compounds. This characteristic underpins its importance in various fields. In metallurgy, tellurium is added to copper, stainless steel, and lead alloys to improve machinability and increase resistance to corrosion and fatigue. oup.comwikipedia.org A major application of tellurium is in the electronics industry, where it functions as a key component in advanced semiconductor materials. oup.com Cadmium telluride (CdTe), for instance, is a highly efficient material used in the manufacturing of thin-film photovoltaic solar cells. nih.gov Furthermore, compounds like bismuth telluride (Bi₂Te₃) are essential in thermoelectric devices that can convert heat into electricity or provide cooling. oup.comwikipedia.org The diverse chemistry of tellurium, from simple oxides to complex salts like potassium tellurate (B1236183), makes it a subject of continuous scientific interest.

Historical Perspectives on Potassium Tellurate Hydrate (B1144303) Studies

Following the discovery of tellurium, the detailed investigation of its chemistry was significantly advanced by the work of Jöns Jacob Berzelius in the early 19th century. nih.gov Berzelius, a pivotal figure in the history of chemistry, not only discovered several elements, including selenium and silicon, but also developed the modern system of chemical notation and introduced fundamental concepts like catalysis and polymer. youtube.comyoutube.com His meticulous study of tellurium and its compounds laid the essential groundwork for future research into tellurates and tellurites. unt.edu

The study of potassium tellurate and its related compounds, particularly potassium tellurite (B1196480), gained specific momentum in the early 20th century within the field of microbiology. Researchers discovered that tellurium salts exhibited selective antimicrobial properties. oup.com Early studies reported that media containing potassium tellurite could inhibit the growth of many bacteria while allowing certain species, such as Corynebacterium, to thrive, producing characteristic black colonies from the reduction of tellurite ions to elemental tellurium. oup.commpbio.comidexlab.com This biological interaction had been noted as far back as 1824 when it was observed that animals exposed to inorganic tellurium compounds developed a garlic-like odor in their breath. oup.com These early microbiological applications established tellurium salts as important tools in bacteriology, a role they continue to play today.

Current Research Paradigms and Scientific Imperatives

Modern research into potassium tellurate hydrate and related tellurium compounds continues to build on this historical foundation, primarily branching into materials science and advanced microbiology. In materials science, potassium tellurates serve as precursors or building blocks for synthesizing novel inorganic materials with unique properties. Hydrothermal synthesis, for example, is a method used to create complex tellurate structures by reacting precursors like telluric acid and potassium hydroxide (B78521) under high temperature and pressure. Research has also focused on the creation of complex honeycomb-layered tellurates and tellurium polyoxomolybdates, which are investigated for their potential applications as semiconductors or in battery technology. researchgate.net

In the biological sciences, research has moved beyond using potassium tellurite simply as a selective agent to investigating the molecular mechanisms of its toxicity to microorganisms. Studies in Escherichia coli have shown that tellurite toxicity involves the generation of superoxide (B77818), a reactive oxygen species, which causes significant oxidative stress within the bacterial cell. nih.govnih.gov This understanding is crucial for applications such as the rapid drug-susceptibility testing of pathogens like the Mycobacterium avium complex, where the reduction of potassium tellurite is used to determine the efficacy of antibiotics. mpbio.com The scientific imperative is to leverage these properties to develop new antimicrobial strategies and diagnostic tools, as well as to create advanced materials with tailored electronic and chemical characteristics.

Defining the Academic Scope and Research Objectives for this compound

The academic scope for this compound is defined by its fundamental chemistry and its application in specialized scientific fields. Research objectives are multifaceted, focusing on several key areas. A primary objective is the continued exploration of synthesis methodologies, including hydrothermal and solid-state routes, to produce high-purity potassium tellurate and novel, more complex tellurate-containing materials with predictable structures and properties.

A second major research thrust is the detailed characterization of these materials, determining their crystal structures, understanding the role of hydrogen bonding in hydrated forms, and measuring their physical properties, such as optical band gaps in new semiconductor materials. researchgate.net In microbiology and biochemistry, the objective is to further elucidate the precise molecular interactions between tellurate/tellurite ions and biological systems. This includes identifying the specific enzymes involved in tellurite reduction and understanding the cellular stress responses in microorganisms, which can inform the development of new selective media or antimicrobial agents. nih.govmpbio.com Collectively, these objectives aim to harness the unique chemical nature of this compound for advancements in both materials science and biotechnology.

Data Tables

Table 1: Physicochemical Properties of Potassium Tellurate

| Property | Value |

| Chemical Formula | K₂TeO₄ (anhydrous basis) youtube.com |

| IUPAC Name | Dipotassium tellurate |

| Molecular Weight | 269.79 g/mol (anhydrous basis) youtube.com |

| Appearance | White powder, crystals, or chunks youtube.com |

| CAS Number | 314041-10-6 (for hydrate) youtube.com |

| InChI Key | GQDXSEHGIRKBIY-UHFFFAOYSA-L (for hydrate) youtube.com |

Properties

IUPAC Name |

dipotassium;tellurate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4Te.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDXSEHGIRKBIY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

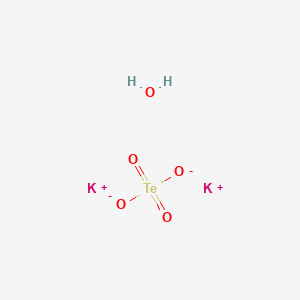

O.[O-][Te](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K2O5Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589958 | |

| Record name | Potassium tellurate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-10-6 | |

| Record name | Potassium tellurate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314041106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium tellurate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 314041-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TELLURATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA292M3EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Preparation Pathways for Potassium Tellurate Hydrate

Aqueous-Phase Synthesis Techniques

Aqueous-phase synthesis represents the most common and direct approach for preparing potassium tellurate (B1236183) hydrates. These methods are typically performed at or near ambient temperatures and rely on the solubility and reactivity of tellurium precursors in water.

A primary method for synthesizing potassium tellurate hydrates involves the neutralization reaction between orthotelluric acid (H₆TeO₆) and potassium hydroxide (B78521) (KOH) in an aqueous solution. ontosight.aiscientific-publications.net The stoichiometry and concentration of the reactants, as well as the reaction temperature, are critical parameters that dictate the specific hydrate (B1144303) that crystallizes from the solution.

The general reaction can be described as: H₆TeO₆ + 2KOH → K₂H₄TeO₆ + 2H₂O K₂H₄TeO₆ → K₂TeO₄ + 2H₂O

In practice, potassium hydrogen tellurate (K₂H₄TeO₆) is often an intermediate product obtained by mixing heated solutions of the reactants. scientific-publications.net This intermediate can then be converted to potassium tellurate. The formation of specific hydrates, such as the pentahydrate (K₂TeO₄·5H₂O), has been reported by manipulating the reaction conditions. For instance, K₂H₄TeO₆·5H₂O is known to crystallize when a solution with an excess of orthotelluric acid is treated with 20% potassium hydroxide at 0°C. scientific-publications.net At room temperature, the trihydrate (K₂H₄TeO₆·3H₂O), previously misidentified as K₂TeO₄·5H₂O, can crystallize. scientific-publications.net

| Parameter | Condition | Product | Reference |

| Reactants | Orthotelluric acid (H₆TeO₆), Potassium hydroxide (KOH) | Potassium hydrogen tellurate hydrates | scientific-publications.net |

| Temperature | 0°C (with excess H₆TeO₆ and 20% KOH) | K₂H₄TeO₆·5H₂O | scientific-publications.net |

| Temperature | Room Temperature | K₂H₄TeO₆·3H₂O | scientific-publications.net |

This interactive table summarizes the conditions for controlled precipitation.

The term "wet chemical routes" encompasses a variety of solution-based methods, including precipitation. scientific-publications.net One notable technique involves the use of a non-solvent to induce crystallization. For example, potassium tellurate pentahydrate (K₂TeO₄·5H₂O) can be obtained by adding alcohol to a concentrated solution of potassium tellurite (B1196480) (K₂TeO₃) in the presence of excess potassium hydroxide. scientific-publications.net The alcohol reduces the solubility of the potassium tellurate, forcing the hydrated salt to precipitate out of the solution. This method provides an alternative pathway that starts from the tellurite (Te⁴⁺) oxidation state, with an in-situ oxidation or disproportionation step facilitated by the reaction conditions.

Another wet method involves the direct reaction of telluric acid and potassium hydroxide solutions, which is a foundational technique for producing various potassium tellurates. scientific-publications.net

Hydrothermal Synthesis Strategies for Crystalline Phases

Hydrothermal synthesis is a powerful method for producing highly crystalline materials from aqueous solutions at elevated temperatures and pressures. This technique has been successfully employed for the synthesis of complex tellurates, indicating its applicability for preparing crystalline phases of potassium tellurate hydrate. nih.govresearchgate.netmdpi.com

In a typical hydrothermal process for tellurates, precursors such as telluric acid or tellurium dioxide are sealed in a Teflon-lined autoclave with a potassium source like KOH and water. nih.govmdpi.com The vessel is then heated, allowing the reactants to dissolve and react under high-pressure conditions, which promotes the growth of well-defined crystals upon cooling. For instance, single crystals of mixed-metal tellurates like KGaTeO₅·xH₂O have been synthesized using supercritical hydrothermal techniques with Te(OH)₆ (orthotelluric acid) and KOH as reagents. nih.gov This demonstrates that the fundamental components for forming this compound can be effectively utilized under hydrothermal conditions to yield crystalline products. This method is particularly advantageous for creating novel crystalline structures or phases that are not accessible through standard aqueous-phase routes. mdpi.comresearchgate.net

Oxidative Synthesis from Tellurium Dioxide Precursors

Synthesizing potassium tellurate (where tellurium is in the +6 oxidation state) can also begin with tellurium dioxide (TeO₂), where tellurium is in the +4 state. This requires an oxidation step at some point in the process.

A common strategy involves first oxidizing TeO₂ to orthotelluric acid (H₆TeO₆), which is then reacted with potassium hydroxide. The oxidation of tellurium dioxide is often achieved using a strong oxidizing agent like hydrogen peroxide. scientific-publications.net The resulting orthotelluric acid, which can be of high purity, is then used in the aqueous-phase synthesis as described previously. scientific-publications.net

Alternatively, direct oxidation of tellurite salts can occur. While the direct preparation of potassium tellurite (K₂TeO₃) from TeO₂ and KOH is a known process, some tellurites can be further oxidized to tellurates at elevated temperatures. google.comunigoa.ac.in This suggests a potential solid-state or high-temperature solution-phase oxidative route from a potassium tellurite precursor to a potassium tellurate product.

| Step | Description | Reactants | Reference |

| 1 | Oxidation of Precursor | Tellurium dioxide (TeO₂), Hydrogen peroxide | scientific-publications.net |

| 2 | Reaction with Potassium Source | Orthotelluric acid (H₆TeO₆), Potassium hydroxide (KOH) | scientific-publications.net |

This interactive table outlines the two-step oxidative synthesis pathway.

Thermolytic Dehydration and Hydrate Interconversion

The various hydrated forms of potassium tellurate are often interconvertible through the controlled addition or removal of water molecules, a process typically governed by temperature. Thermolytic dehydration is a key technique for preparing lower hydrates from higher ones. researchgate.net

Specific hydrate forms of potassium tellurate can be isolated through careful heating. Research has shown that potassium tellurate dihydrate (K₂TeO₄·2H₂O) can be prepared by the partial thermolytic dehydration of the corresponding pentahydrate (K₂TeO₄·5H₂O). scientific-publications.net This transformation is achieved by heating the pentahydrate to a controlled temperature of 110°C. scientific-publications.net At this temperature, the pentahydrate loses three of its five water molecules of crystallization. Further heating would lead to the complete removal of water, yielding the anhydrous K₂TeO₄ salt. scientific-publications.net This demonstrates that specific, stable lower hydrates exist and can be accessed via controlled thermal treatment of a higher hydrate precursor.

Formation of Anhydrous Potassium Tellurate

Anhydrous potassium tellurate (K₂TeO₄) is a stable crystalline solid that can be prepared through the thermal dehydration of its hydrated crystalline forms or by the decomposition of related potassium tellurium compounds. The primary methods for its formation involve the careful removal of water molecules from the crystal lattice of potassium tellurate hydrates or the constitutional water from potassium hydrogen tellurate.

One common pathway to anhydrous K₂TeO₄ is the complete dehydration of its crystallohydrates. scientific-publications.net For instance, potassium tellurate pentahydrate (K₂TeO₄·5H₂O) can be subjected to controlled heating. A partial dehydration occurs at 110°C, yielding potassium tellurate dihydrate (K₂TeO₄·2H₂O). scientific-publications.net To achieve the fully anhydrous state, further heating is required to drive off the remaining water molecules.

Another significant method involves the thermal decomposition of potassium hydrogen tellurate (K₂H₄TeO₆), also known as potassium tetrahydrogen orthotellurate. scientific-publications.net This compound is thermally stable up to 135°C. scientific-publications.net Above this temperature, it undergoes a two-stage process to release its constitutional water. A key endothermic effect is observed at 220°C, which corresponds to the release of one mole of water. scientific-publications.net Continued heating ensures the complete removal of water, yielding anhydrous potassium tellurate. scientific-publications.net It is important to control the final temperature, as X-ray analysis of products heated to 950°C has shown the presence of not only K₂TeO₄ but also decomposition products like potassium tellurite (K₂TeO₃) and K₆TeO₆. scientific-publications.net

The structural integrity of the resulting anhydrous K₂TeO₄ has been confirmed through X-ray diffraction, which shows it to be isomorphic with potassium selenate (B1209512) (K₂SeO₄) and to crystallize in the orthorhombic system. scientific-publications.net

| Precursor Compound | Dehydration/Decomposition Temperature | Product | Reference |

| K₂TeO₄·5H₂O | 110°C (partial dehydration) | K₂TeO₄·2H₂O | scientific-publications.net |

| K₂TeO₄·xH₂O | >110°C (full dehydration) | K₂TeO₄ | scientific-publications.net |

| K₂H₄TeO₆ | >135°C (onset), 220°C (endothermic effect) | K₂TeO₄ | scientific-publications.net |

Optimization of Reaction Parameters for Purity and Yield

The synthesis of this compound with high purity and yield is contingent on the careful control of several key reaction parameters. The primary synthesis route involves the reaction of an acid, such as orthotelluric acid (H₆TeO₆), with a potassium source, typically potassium hydroxide (KOH). scientific-publications.net The optimization of this process focuses on reactant purity, stoichiometry, temperature, and concentration.

Purity of Reactants: The purity of the starting materials is fundamental to obtaining a high-purity final product. For laboratory and industrial synthesis, it is recommended to use high-purity potassium hydroxide (e.g., 99.99 mass %) and orthotelluric acid (e.g., 99.999 mass %). scientific-publications.net Impurities in the reactants can lead to the formation of undesired byproducts, which may be difficult to separate from the desired this compound.

Stoichiometry and Reactant Concentration: The molar ratio of the reactants significantly influences the nature of the product. In the synthesis of potassium tellurates, the molar ratio of orthotelluric acid to potassium hydroxide (n(H₆TeO₆:KOH)) is a critical parameter that can be varied to target specific compounds. scientific-publications.net For instance, the crystallization of K₂H₄TeO₆, a precursor to anhydrous K₂TeO₄, is achieved from a solution of H₆TeO₆ in concentrated KOH. scientific-publications.net Conversely, obtaining K₂TeO₄·5H₂O has been achieved by precipitating a concentrated solution of tellurite with an excess of KOH and alcohol. scientific-publications.net The concentration of the potassium hydroxide solution is therefore a key lever in controlling the crystallization process.

Temperature and Reaction Conditions: Temperature plays a crucial role in both the reaction kinetics and the solubility of the products, thereby affecting the yield and crystal formation. In one described preparation method, solutions of KOH and orthotelluric acid are heated to boiling before being mixed. scientific-publications.net The subsequent cooling of the solution allows for the crystallization of the this compound. The temperature at which crystallization occurs can also determine the degree of hydration; for example, K₂TeO₄·5H₂O can crystallize as large prisms at 0°C. scientific-publications.net

The table below summarizes key parameters and their effects on the synthesis of potassium tellurate and its precursors.

| Parameter | Effect on Purity and Yield | Research Findings | Reference |

| Reactant Purity | High-purity reactants minimize side reactions and contaminants. | Use of 99.99% pure KOH and 99.999% pure H₆TeO₆ is documented for synthesis. | scientific-publications.net |

| Reactant Ratio (n(H₆TeO₆:KOH)) | Determines the specific tellurate salt formed. | Ratios in the range of 1 to 5 have been explored to define the conditions for obtaining K₂H₄TeO₆. | scientific-publications.net |

| KOH Concentration | Affects solubility and the type of hydrate that crystallizes. | Concentrated KOH solutions are used to crystallize K₂H₄TeO₆ upon cooling. | scientific-publications.net |

| Temperature | Influences reaction rate and crystallization. | Reactant solutions are heated to boiling before mixing. Crystallization of the pentahydrate is favored at 0°C. | scientific-publications.net |

| Additives | Can be used to induce precipitation. | Alcohol is used to precipitate K₂TeO₄·5H₂O from a concentrated tellurite solution with excess KOH. | scientific-publications.net |

Comprehensive Structural Characterization and Crystallography of Potassium Tellurate Hydrate Systems

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction stands as the cornerstone for determining the three-dimensional structure of crystalline materials like potassium tellurate (B1236183) hydrates. By analyzing the diffraction patterns produced when X-rays interact with the crystal lattice, researchers can deduce the precise arrangement of atoms.

Single crystal X-ray diffraction (SC-XRD) is a powerful technique that provides unambiguous determination of the crystal structure, including unit cell dimensions, space group, and atomic coordinates. thermofisher.com This method involves mounting a small, high-quality single crystal and rotating it in a monochromatic X-ray beam. The resulting diffraction pattern allows for the construction of a detailed three-dimensional model of the electron density within the crystal, from which the positions of individual atoms can be determined. thermofisher.com

A recent study successfully captured and characterized anionic Te₂O₆(OH)₄⁴⁻ dimers through the crystallization of a hydrated salt of glyoxal-bis-iminoguanidinium (GBIG), which were analyzed by single-crystal X-ray diffraction. osti.gov This work provided detailed structural information about the edge-sharing TeO₆ octahedra within the dimer. osti.gov

Table 1: Representative Crystallographic Data for a Tellurate-Containing Hydrate (B1144303) (Note: This is an illustrative example based on related complex structures, as a simple K₂TeO₄·nH₂O structure is not publicly detailed)

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations of the crystal. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.4 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | Angle between the a and c axes in a monoclinic system. |

| Z | 4 | Number of formula units per unit cell. |

Powder X-ray diffraction (PXRD) is an essential technique for the identification of crystalline phases and the determination of lattice parameters of polycrystalline samples. unt.eduresearchgate.net In this method, a powdered sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline material.

For potassium tellurate, PXRD data indicates that the anhydrous form, K₂TeO₄, is isomorphous with potassium selenate (B1209512) (K₂SeO₄) and crystallizes in the orthorhombic system. scientific-publications.net The lattice parameters for K₂TeO₄ have been reported as a=7.9 Å, b=10.5 Å, and c=6.25 Å. scientific-publications.net When studying potassium tellurate hydrates, PXRD is crucial for identifying the specific hydrate phase present, as different hydrates will exhibit distinct diffraction patterns. For example, the transformation of K₂H₄TeO₆·5H₂O to K₂H₄TeO₆·3H₂O can be monitored by observing the changes in the powder diffraction pattern. scientific-publications.net

Table 2: Powder X-ray Diffraction Data for Orthorhombic K₂TeO₄

| Lattice Parameter | Value (Å) |

|---|---|

| a | 7.9 |

| b | 10.5 |

| c | 6.25 |

Crystallo-optical Investigations

Crystallo-optical analysis involves studying the interaction of light with the crystal, providing information about its symmetry and structure. Properties such as refractive index, birefringence (double refraction), and optical activity are determined using a polarizing microscope. These properties are directly related to the crystal's internal structure.

For instance, it has been noted that potassium dihydrogen tellurate dihydrate (K₂H₄TeO₆·2H₂O) crystallizes as strongly double refracting crystals. scientific-publications.net This high birefringence indicates a significant anisotropy in the crystal structure, meaning that the arrangement of atoms is not the same in all directions. Such optical anisotropy is often a consequence of the arrangement of the tellurate oxyanions within the crystal lattice. researchgate.net The local symmetry of the TeO₆ octahedra can be inherited by the host structure, leading to useful physical properties like nonlinear optical behavior. cambridge.orgscispace.com

Polymerization and Coordination Chemistry of Tellurium Oxyanions within Hydrate Structures

A comprehensive review of 703 tellurium oxysalt crystal structures has provided a deep understanding of the coordination chemistry and polymerization of tellurium oxyanions. cambridge.orgscispace.comuq.edu.au This knowledge is fundamental to understanding the structures of potassium tellurate hydrates.

In its +6 oxidation state, tellurium is almost exclusively found in a regular octahedral coordination with six oxygen atoms ([TeO₆]⁶⁻). cambridge.orgscispace.comuq.edu.au This coordination geometry is a defining feature of tellurates. The Te-O bond lengths within these octahedra are typically quite regular. These isolated or polymerized [TeO₆]⁶⁻ octahedra form the fundamental building blocks of the anionic part of the crystal structure in tellurate hydrates. The potassium cations and water molecules are then arranged around these tellurate octahedra, held together by electrostatic forces and hydrogen bonding. In some complex structures, these TeO₆ octahedra can link by sharing edges or vertices. osti.gov

A hierarchical taxonomy for tellurium oxysalt structures has been developed, which helps in classifying and understanding the vast array of these compounds. cambridge.orgscispace.comuq.edu.au The classification is based on three main criteria:

Valence state of Te: primarily Te⁴⁺ or Te⁶⁺. scispace.comuq.edu.au

Polymerization state of TeₘOₙ complexes: This describes how the tellurium-oxygen polyhedra are linked together. cambridge.orgscispace.comuq.edu.au

Polymerization of larger, strongly-bound structural units that may include non-Te cations. scispace.comuq.edu.au

Analogous to the well-known polymerization classes for silicates, tellurate structures can be classified based on the connectivity of the TeO₆ octahedra. scispace.comuq.edu.au These classifications include:

Neso: Isolated TeO₆ octahedra.

Soro: Finite, non-cyclic groups of linked octahedra (e.g., dimers like Te₂O₁₀).

Ino: Infinite chains of octahedra.

Phyllo: Infinite sheets or layers of octahedra.

Tecto: Three-dimensional frameworks of linked octahedra.

This rich variety in polymerization is a key reason for the structural diversity observed in tellurate compounds. cambridge.orguq.edu.au

Structural Relationships and Isomorphism with Analogous Compounds (e.g., K₂SeO₄)

Isomorphism, the phenomenon where different chemical compounds crystallize in the same form, is a key concept in understanding the structural properties of potassium tellurate. Research has established that anhydrous potassium tellurate (K₂TeO₄) is isomorphous with potassium selenate (K₂SeO₄). scientific-publications.net This structural similarity arises from the analogous chemical formulas and the comparable ionic radii and charges of the tellurate (TeO₄²⁻) and selenate (SeO₄²⁻) anions.

Both compounds crystallize in the orthorhombic system. scientific-publications.netwikipedia.org This shared crystal system means that the unit cells of both compounds are defined by three unequal axes at right angles. The structural framework consists of potassium ions (K⁺) and tetrahedral anions (TeO₄²⁻ or SeO₄²⁻), where a central tellurium or selenium atom is bonded to four oxygen atoms. ontosight.ai The arrangement of these ions in the crystal lattice is nearly identical for both compounds.

X-ray diffraction studies have provided the specific lattice parameters for anhydrous potassium tellurate, which underscore its structural relationship with potassium selenate. scientific-publications.net While the anhydrous forms show clear isomorphism, the introduction of water molecules in hydrated variants can lead to different and more complex crystal structures, as the water molecules participate in the crystal packing and bonding.

Table 1: Crystallographic Data for Isomorphous K₂TeO₄ and K₂SeO₄

| Compound | Formula | Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) |

|---|---|---|---|---|---|

| Potassium Tellurate | K₂TeO₄ | Orthorhombic | 7.9 | 10.5 | 6.25 |

| Potassium Selenate | K₂SeO₄ | Orthorhombic | 6.169 | 7.823 | 10.627 |

Data sourced from[ scientific-publications.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQav0zBoDVU_PAIf8UD1-D07yZyikM2VlWcP-r1O0kDwqo2a-amL9dv5kwD2lcJKnjJfiwMEUyrb1EOhkHUbFNdsTOLP05glhqh8gt9d75VnYLPwVzRtVYCbFumSYBMFI6xrdNbRvDxBWuTvwZSB86C7_MrFlfo9kBWPSAA0pCcCERhxTYdS_zwQ7kitr8OyLceQ%3D%3D)][ materialsproject.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9le75Ni3tDEo0HrjnJGiSf-XL-gC7tGwuwyFc3Dme2aDcscQp9GGWxtWt2PUFZ8bYSJ5Z4-HTnpM3LhuxPK-8x6PMZrJbn4DlDSbRnKxC14c2Htj4yVBUvjZujER72-EuEeHLCe9LjCUtIDiztY5ymg%3D%3D)]. Note: The lattice parameters for K₂SeO₄ are from computational materials project data, and different experimental conditions can yield slightly different values. The axes may be defined differently between studies, but the orthorhombic system is consistent.Advanced Studies of Hydration States and Intermolecular Interactions

Potassium tellurate is known to exist in several hydration states, where a specific number of water molecules are incorporated into the crystal structure. These water molecules, often referred to as water of crystallization, play a critical role in stabilizing the crystal lattice through a network of intermolecular forces, primarily hydrogen bonds.

Several hydrated forms of potassium tellurate have been identified, including a monohydrate (K₂TeO₄·H₂O), a dihydrate (K₂TeO₄·2H₂O), and a pentahydrate (K₂TeO₄·5H₂O). scientific-publications.netontosight.ai The formation of a specific hydrate often depends on the synthesis conditions, such as temperature and the concentration of the solution from which it crystallizes. scientific-publications.net For instance, the dihydrate can be prepared by the partial dehydration of the pentahydrate at 110°C. scientific-publications.net

Advanced research has revealed significant complexity in what was previously identified as simple hydrates. Studies have suggested that the compound once thought to be potassium tellurate pentahydrate (K₂TeO₄·5H₂O) is more accurately described as potassium dihydrogen orthotellurate trihydrate (K₂H₄TeO₆·3H₂O). scientific-publications.net This reclassification highlights the nuanced structural chemistry of tellurates, where protonation of the anion can occur, leading to different chemical species.

Table 2: Known Hydration States of Potassium Tellurate

| Compound Name | Formula | Notes |

|---|---|---|

| Potassium tellurate monohydrate | K₂TeO₄·H₂O | Composed of potassium ions, tetrahedral tellurate ions, and water molecules. ontosight.ai |

| Potassium tellurate dihydrate | K₂TeO₄·2H₂O | Can be formed by partial dehydration of the pentahydrate. scientific-publications.net |

| Potassium tellurate pentahydrate | K₂TeO₄·5H₂O | Reported in literature, though some studies suggest it may be K₂H₄TeO₆·3H₂O. scientific-publications.net |

| Potassium dihydrogen orthotellurate trihydrate | K₂H₄TeO₆·3H₂O | A re-characterization of the compound previously identified as the pentahydrate. scientific-publications.net |

Vibrational Spectroscopy and Spectroscopic Fingerprinting of Potassium Tellurate Hydrate

Infrared (IR) Spectroscopic Analysis

For the tellurate (B1236183) ion (TeO₄²⁻), which would likely adopt a tetrahedral or distorted tetrahedral geometry, the fundamental vibrational modes would be observed. These include the symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes of the Te-O bonds. In a hydrated crystal lattice, the symmetry of the TeO₄²⁻ ion may be lowered from ideal tetrahedral (T_d), causing formally IR-inactive modes (like ν₁) to become active and degenerate modes (like ν₃ and ν₄) to split into multiple bands.

The water of hydration gives rise to characteristic IR bands. These include the O-H stretching vibrations, typically observed in the broad region of 3000-3600 cm⁻¹, and the H-O-H bending (scissoring) vibration, which usually appears around 1600-1650 cm⁻¹. The presence of multiple, distinct O-H stretching bands can indicate different hydrogen-bonding environments for the water molecules within the crystal structure. Librational modes of water (restricted rotations), which are sensitive to the crystalline environment, are expected at lower frequencies, typically below 1000 cm⁻¹.

A hypothetical data table for the expected IR active modes is presented below, based on the general characteristics of tellurate and hydrated compounds.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3000 - 3600 | O-H Stretching | ν(H₂O) |

| 1600 - 1650 | H-O-H Bending | δ(H₂O) |

| ~800 | Te-O Asymmetric Stretching | ν₃(TeO₄²⁻) |

| < 1000 | Water Librations | ρ(H₂O) |

| ~350 | O-Te-O Bending | ν₄(TeO₄²⁻), ν₂(TeO₄²⁻) |

Raman Spectroscopic Investigations

Similar to the IR data, specific experimental Raman spectra for potassium tellurate hydrate (B1144303) are not extensively documented in the available literature. Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for Raman activity differ. For a molecule or ion with a center of symmetry, some vibrations may be active in Raman but inactive in IR, and vice versa.

For the tellurate ion with T_d symmetry, all four fundamental modes (ν₁, ν₂, ν₃, and ν₄) are expected to be Raman active. The symmetric stretching mode (ν₁) of the TeO₄²⁻ ion is typically the most intense and sharp peak in the Raman spectrum, serving as a characteristic fingerprint for the tellurate species. The asymmetric stretching (ν₃) and the bending modes (ν₂ and ν₄) are also observable, though usually with lower intensity.

The water of hydration also exhibits Raman active modes, including the O-H stretching and H-O-H bending vibrations, which would appear in similar frequency regions as in the IR spectrum. However, water is generally a weak Raman scatterer, so the bands from the tellurate anion are expected to be more prominent.

Below is a hypothetical data table for the expected Raman active modes of potassium tellurate hydrate.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3000 - 3600 | O-H Stretching | ν(H₂O) |

| 1600 - 1650 | H-O-H Bending | δ(H₂O) |

| ~750 | Te-O Symmetric Stretching | ν₁(TeO₄²⁻) |

| ~800 | Te-O Asymmetric Stretching | ν₃(TeO₄²⁻) |

| ~350 | O-Te-O Bending | ν₄(TeO₄²⁻), ν₂(TeO₄²⁻) |

Correlation of Spectroscopic Data with Molecular and Crystal Structures

The detailed correlation of spectroscopic data with the molecular and crystal structure of this compound is contingent on the acquisition of both experimental spectra and a solved crystal structure, which are not widely available. However, fundamental principles allow for a general discussion of this correlation.

The precise crystal structure of this compound would determine the local environment (site symmetry) of the tellurate anions and the water molecules. If the tellurate ion occupies a site of lower symmetry than tetrahedral (T_d) within the crystal lattice, this would lead to the splitting of degenerate vibrational modes (E and F modes) and the appearance of bands that are inactive under higher symmetry. The number of observed bands for each type of vibration in the IR and Raman spectra can, therefore, provide insights into the site symmetry of the anion and the number of non-equivalent anions in the unit cell (factor group analysis).

Thermal Behavior and Decomposition Kinetics of Potassium Tellurate Hydrate

Derivatographic Analysis for Thermal Stability and Decomposition Mechanisms

Derivatographic analysis is a powerful thermoanalytical technique used to investigate the physical and chemical changes in a substance as a function of temperature. For potassium tellurate (B1236183) and its hydrated forms, this analysis provides a detailed picture of its thermal stability and the sequence of decomposition reactions.

Research shows that various hydrates of potassium tellurate exist, such as potassium tellurate pentahydrate (K2TeO4·5H2O) and potassium tellurate dihydrate (K2TeO4·2H2O). The dihydrate can be prepared by the partial dehydration of the pentahydrate at 110°C, while the anhydrous form, K2TeO4, is obtained upon complete dehydration.

The thermal behavior of anhydrous potassium tellurate (K2TeO4) has been investigated using derivatography. The analysis reveals that the anhydrous compound is thermally stable up to 600°C. Above this temperature, a multi-stage decomposition process begins. The mechanism of thermal dissociation is complex, involving the formation of intermediate products and the release of oxygen. The proposed scheme of thermal dissociation is often confirmed by complementary techniques like X-ray phase analysis of the products at different temperatures.

Thermogravimetric and Differential Thermal Analysis

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are core components of a derivatographic study, providing quantitative and qualitative data on thermal events. The TG curve tracks the mass of the sample as a function of temperature, while the DTA curve detects temperature differences between the sample and an inert reference, indicating exothermic or endothermic processes.

For anhydrous potassium tellurate (K2TeO4), the derivatogram shows no mass loss up to 600°C, confirming its thermal stability. The decomposition initiates above this temperature in two distinct stages:

First Stage (700-780 °C): This stage involves the transformation of potassium tellurate into a mixed potassium tellurate-tellurite salt with the release of oxygen. The mass loss recorded in the TG curve for this step is approximately 3.02%, which aligns closely with the theoretical value of 2.97%.

Second Stage (905-920 °C): The intermediate product formed in the first stage further decomposes at a higher temperature. This decomposition results in the formation of potassium orthotellurate (K6TeO6) and tellurium dioxide (TeO2), along with additional oxygen release.

The DTA curve complements the TG data by showing endothermic or exothermic peaks corresponding to these transformations. The decomposition of K2TeO4 is characterized by endothermic effects associated with the energy required to break chemical bonds and release oxygen. A discrepancy between the theoretical total mass loss and the observed mass loss at the final analysis temperature (e.g., 950°C) can occur because tellurium dioxide (TeO2) becomes volatile at temperatures exceeding 800°C, leading to a more significant mass loss than predicted by the solid-state reaction alone.

Below is a data table summarizing the thermal decomposition stages of anhydrous potassium tellurate as determined by derivatographic analysis.

| Decomposition Stage | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Stage 1 | 700 - 780 | 2K₂TeO₄ → K₂TeO₄·K₂TeO₃ + 0.5O₂ | 2.97 | 3.02 |

| Stage 2 | 905 - 920 | 3(K₂TeO₄·K₂TeO₃) → 2K₆TeO₆ + 4TeO₂ + 0.5O₂ | - | - |

Note: The table describes the decomposition of the anhydrous salt. The initial dehydration of potassium tellurate hydrate (B1144303) occurs at lower temperatures, with the loss of water molecules appearing as distinct steps in the TG curve, typically below 200°C.

Kinetic Studies of Water Loss and Phase Transformations

Kinetic studies of solid-state reactions, such as the dehydration of hydrates and subsequent phase transformations, aim to determine the reaction mechanism and calculate kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). These studies often involve analyzing TG curves obtained at multiple heating rates.

Advanced Materials Science Applications and Functionalization of Potassium Tellurate Hydrate

Development of Tellurium-based Electronic Devices

Potassium tellurate (B1236183) hydrate (B1144303) serves as a critical precursor in the burgeoning field of tellurium-based electronics. Tellurium itself is a semiconductor, and its unique properties are harnessed in a variety of electronic applications. wikipedia.org Compounds of tellurium are vital in the synthesis of advanced semiconductor materials. chemimpex.com

Integration in Photovoltaic Cells and Solar Energy Conversion Systems

Potassium tellurate hydrate is a key source of tellurium for the fabrication of materials used in solar energy conversion. Tellurates derived from various metals are considered promising new materials for solar panels. scientific-publications.net The demand for tellurium is significantly driven by the renewable energy sector, particularly in the production of thin-film photovoltaic cells. osti.gov

Semiconductor Material Research

This compound is a valuable compound in the preparation and research of semiconductor materials. chemimpex.comontosight.ai Tellurium is a p-type semiconductor that exhibits photoconductivity, meaning its electrical conductivity increases with exposure to light. wikipedia.org These intrinsic properties make it a subject of intense research for various electronic and optoelectronic devices. aip.org

The compound serves as a source for creating tellurium-based semiconductors and more complex materials. chemimpex.comamericanelements.com For instance, researchers have synthesized novel compounds like ammonium (B1175870) potassium tellurium polyoxomolybdate, which is a wide-bandgap semiconductor, through hydrothermal reaction methods involving a tellurium source. researchgate.netresearchgate.net Such research into complex tellurium-containing materials expands the possibilities for creating semiconductors with tailored electronic and optical properties for specific applications. researchgate.net The unique crystal structure of tellurium endows it with high hole mobility at room temperature and a thickness-dependent bandgap, making it highly attractive for advanced optoelectronics, particularly in the infrared region. aip.org

Nanostructure Fabrication and Biomedical Applications

The functionalization of this compound extends to the fabrication of nanoscale materials with significant potential in biomedicine. It is a common starting reagent for synthesizing tellurium nanostructures which are then explored for various therapeutic uses. chemimpex.comdoi.orgnih.gov

Synthesis of Tellurium Nanoparticles and Nanoplates

Potassium tellurate (or its synonym, potassium tellurite) is widely used as a tellurium source for the synthesis of tellurium nanoparticles (TeNPs) and other nanostructures like nanorods and nanoplates. researchgate.net These syntheses can be achieved through various methods, including chemical reduction and green biosynthesis routes.

Chemical synthesis often involves reducing potassium tellurite (B1196480) with agents like sodium borohydride (B1222165) or hydrazine (B178648) hydrate. researchgate.netnanomedicine-rj.com Biosynthesis, or "green" synthesis, utilizes biological entities or natural compounds to reduce the tellurium ions. Researchers have successfully used extracts from actinomycetes, fungi such as Aspergillus welwitschiae and Penicillium chrysogenum, and natural antioxidant molecules like gallic acid to produce TeNPs from a potassium tellurite solution. doi.orgnih.govnih.govnih.gov

The characteristics of the resulting nanostructures, such as size and shape, are highly dependent on the synthesis method and conditions. nanomedicine-rj.com For example, different reducing agents and stabilizing coatings can produce nanoparticles with average diameters ranging from approximately 18 nm to over 60 nm. nih.govnanomedicine-rj.com The morphology of these structures can also be controlled, leading to the formation of nanorods, nanoplates, and rosette-like patterns. researchgate.netnih.gov

Interactive Table: Synthesis Methods for Tellurium Nanostructures from Potassium Tellurite

| Synthesis Method | Reducing/Capping Agent | Resulting Nanostructure | Average Size | Source(s) |

| Chemical Reduction | Sodium Borohydride / Chitosan | Nanoparticles | ~18.3 nm (TEM), 35 nm (hydrodynamic) | nanomedicine-rj.com |

| Biosynthesis | Streptomyces graminisoli (Actinomycete) | Nanoparticles (Rods and Rosettes) | ~21.4 nm | nih.gov |

| Wet Chemical | Hydrazine Hydrate | Nanorods, Nanoplates | Not specified | researchgate.net |

| Biosynthesis | Gallic Acid | Nanoparticles | Not specified | doi.org |

| Biosynthesis | Aspergillus welwitschiae (Fungus) | Nanoparticles (Oval to Spherical) | ~60.8 nm | nih.gov |

| Biosynthesis | Penicillium chrysogenum (Fungus) | Nanoparticles | Not specified | nih.gov |

Targeted Drug Delivery Systems and Therapies

This compound is explored as a precursor for materials with potential therapeutic applications, including targeted drug delivery. chemimpex.com The primary route for this application is through the synthesis of tellurium nanoparticles (TeNPs), which can be functionalized for biomedical uses. chemimpex.comnanomedicine-rj.com For these nanoparticles to be used in biological systems, they are often coated with biocompatible polymers like chitosan. nanomedicine-rj.com This coating not only stabilizes the nanoparticles but also provides a scaffold for attaching targeting molecules or therapeutic agents. The exploration of such functionalized nanoparticles is an active area of research, particularly in developing novel cancer therapies where they may influence tumor cell behavior. chemimpex.com

Catalysis and Reaction Engineering Applications

This compound and its derivatives show potential in the fields of catalysis and reaction engineering. americanelements.com The compound itself can be used as an oxidizing agent in a variety of chemical reactions. This property is fundamental to many catalytic cycles. Furthermore, potassium tellurate serves as a building block for more complex materials with catalytic properties. For example, tellurium polyoxomolybdates, synthesized using a tellurium source, are being investigated for their promising applications in catalysis. researchgate.net

Ion Exchange Materials and Adsorption Properties

Open-framework and microporous solids are crucial for applications in catalysis, absorption, and ion exchange. acs.org The utility of these materials is closely linked to their chemical composition. acs.org While direct studies on this compound for ion exchange are limited, the properties of related tellurate and tellurite compounds provide a basis for exploring its potential.

Inorganic ion exchangers, such as the salts of polyvalent metals, are noted for their stability and selectivity. vscht.cz Materials like amorphous zirconium tellurate and titanium tellurate have been synthesized and studied for their ion exchange capabilities. researchgate.net These compounds' compositions and properties are dependent on their precipitation conditions. researchgate.net The investigation of such materials often involves determining their distribution coefficients for various metal ions to understand their selectivity, which is a critical factor for applications in waste treatment and resource recovery. researchgate.net

The potential for this compound in this area would stem from its ability to form a stable framework with channels or pores that can selectively trap and exchange ions. The efficiency of such a material is often evaluated by its ion exchange capacity and its selectivity towards specific ions, particularly heavy and toxic metal ions. researchgate.net For instance, some composite ion exchangers have shown high selectivity for mercury ions. researchgate.net

Table 1: Research Findings on Related Ion Exchange Materials

| Material Class | Key Research Finding | Application Focus |

|---|---|---|

| Amorphous Zirconium & Titanium Tellurates | Composition is dependent on precipitation conditions; studied for ion exchange properties. researchgate.net | Radionuclide separation from waste solutions. researchgate.net |

| Open-Framework Vanadium Tellurite | Exhibits a 3D inorganic open-framework structure. acs.org | Potential for selective ion exchange. acs.org |

The adsorption process in these materials is often studied through kinetic models, such as pseudo-first-order and pseudo-second-order kinetics, to determine if the mechanism is physical adsorption or chemisorption. researchgate.net Successful application in environmental remediation hinges on these fundamental properties. researchgate.net

Exploration in Dielectric and Ferroelectric Materials

The synthesis and study of telluric acid derivatives have gained considerable attention due to their interesting physical properties, such as dielectric relaxation, proton conductivity, and potential ferroelectric properties. scientific-publications.net Potassium-based compounds, in particular, exhibit a wide range of intriguing physical characteristics, including ferroelectricity and piezoelectricity. nih.gov

The exploration of new tellurate compounds is a fertile ground for discovering materials with high dielectric constants and ferroelectric behavior. scientific-publications.netnih.gov For instance, the family of honeycomb-layered tellurates has been identified as a promising area for finding materials with high K-ion conductivities, which is related to their dielectric response. nih.gov

Ferroelectric materials are characterized by the presence of a spontaneous electric polarization that can be reversed by an external electric field. The study of these materials often involves measuring the polarization versus electric field (P-E) loops, from which remnant polarization (Pr) and coercive field (Ec) can be determined. researchgate.net The dielectric properties are typically characterized by the dielectric constant (εr) and the dielectric loss tangent (tan δ) as a function of frequency and temperature. researchgate.netnist.gov

While specific data for this compound is not widely available, related compounds offer insights. For example, a new tellurium polyoxomolybdate hydrate, (NH4)2K2TeMo6O22·2H2O, has been synthesized and characterized as a wide bandgap semiconductor with an optical band gap of 3.4 eV. researchgate.netresearchgate.net Its structure contains TeO4 groups, and such tellurite units with Te4+ lone pairs can lead to highly distorted, acentric structures, which is a prerequisite for properties like nonlinear optical behavior and potentially ferroelectricity. researchgate.netcambridge.org

Table 2: Dielectric and Ferroelectric Properties of Related Material Classes

| Material/Compound Class | Investigated Property | Key Finding/Value |

|---|---|---|

| Telluric Acid Derivatives | Dielectric relaxation, proton conductivity, ferroelectric properties. scientific-publications.net | Area of active research for new functional materials. scientific-publications.net |

| Potassium-Based Compounds | Ferroelectricity, piezoelectricity, pyroelectricity. nih.gov | Abundant piquant physical properties. nih.gov |

| Honeycomb-Layered Tellurates | K-ion conductivity. nih.gov | Prolific scientific ground for new discoveries. nih.gov |

| Barium Titanate (BaTiO3) | Dielectric Constant (εr) at 1 kHz | ~2500. researchgate.net |

The potential of this compound as a dielectric or ferroelectric material would depend on its crystal structure and the ability to synthesize it in a form that exhibits these properties. The presence of hydrates (water molecules in the crystal structure) can also significantly influence the dielectric properties. scientific-publications.net

Analytical Chemistry and Environmental Speciation Research of Tellurium Compounds

Potassium Tellurate (B1236183) Hydrate (B1144303) as an Analytical Reagent for Tellurium Quantification

Potassium tellurate hydrate (K₂TeO₄·xH₂O) serves as a crucial analytical reagent, particularly in the preparation of standard solutions for the quantification of hexavalent tellurium (Te(VI)). mdpi.com Its stability and known stoichiometry make it a reliable primary standard for calibrating analytical instruments and validating methodologies. In research, standard stock solutions of Te(VI) are often prepared by dissolving precise amounts of this compound in a dilute acid, such as 0.5% nitric acid, to ensure the stability of the tellurium species. mdpi.com

The accurate quantification of tellurium is essential, and various analytical techniques have been developed for this purpose. While methods like atomic absorption spectrometry (AAS) can be limited by poor sensitivity for tellurium, hydride generation AAS (HGAAS) offers much lower detection limits. nih.gov Spectrophotometric methods, based on the reduction of tellurium to its colloidal elemental form, are also employed, particularly for materials with low tellurium content. 911metallurgist.com For instance, the turbidity of a colloidal tellurium suspension can be measured and compared against standards prepared from a known source like potassium tellurate. 911metallurgist.com

In the context of speciation analysis, where the distinct chemical forms of an element are identified and quantified, this compound is used to create the Te(VI) calibration standards. mdpi.com This is critical for techniques like ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS), which separates different tellurium species before detection. mdpi.com The accuracy of these advanced methods relies on the purity and precise concentration of the standard solutions derived from reagents like this compound.

Speciation Analysis of Tellurium in Environmental Matrices

The environmental behavior, mobility, and toxicity of tellurium are highly dependent on its chemical form, or speciation. speciation.netresearchgate.net The two primary inorganic forms of tellurium in the environment are the tetravalent tellurite (B1196480) (Te(IV)) and the hexavalent tellurate (Te(VI)). researchgate.netiwaponline.com Tellurite is generally considered to be more toxic than tellurate. speciation.net Therefore, understanding the distribution and transformation of these species in environmental compartments such as soil, water, and sediment is of significant importance. speciation.netresearchgate.net The increasing use of tellurium in industries like electronics and solar panel manufacturing has led to a greater potential for its release into the environment, necessitating robust analytical methods for its speciation. researchgate.netmdpi.com

Chromatographic Techniques (e.g., IC-ICP-MS) for Te(IV) and Te(VI) Separation

A powerful approach for tellurium speciation analysis is the use of hyphenated chromatographic techniques, particularly ion chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). mdpi.comspeciation.net This method combines the separation capabilities of chromatography with the high sensitivity and element-specific detection of ICP-MS. mdpi.com

In a typical IC-ICP-MS setup for tellurium speciation, an anion-exchange column is used to separate Te(IV) and Te(VI). mdpi.com The separation is based on the different affinities of the two tellurium oxyanions for the stationary phase of the column. mdpi.com For example, researchers have successfully separated Te(IV) and Te(VI) in under four minutes using a Hamilton PRPX100 column. mdpi.comnih.gov The mobile phase, or eluent, plays a critical role in the separation. Solutions containing complexing agents like ethylenediaminetetraacetic acid (EDTA) and potassium hydrogen phthalate (B1215562) (KHP) have been used. mdpi.com Other research has demonstrated the separation of Te(IV) and Te(VI) using a reversed-phase column with an L-cysteine eluent. nih.govresearchgate.net

Once separated, the tellurium species are introduced into the ICP-MS for quantification. ICP-MS offers excellent sensitivity, with detection limits for Te(IV) and Te(VI) in the low ng/L to µg/kg range, making it suitable for the ultratrace analysis of environmental samples. mdpi.comresearchgate.net For instance, detection limits of 0.002 mg/kg for Te(VI) and 0.004 mg/kg for Te(IV) in soil extracts have been reported. mdpi.comnih.gov

Table 1: Performance of IC-ICP-MS for Tellurium Speciation

| Parameter | Value | Reference |

|---|---|---|

| Column | Hamilton PRPX100 | mdpi.comspeciation.net |

| Separation Time | ~ 4 minutes | mdpi.comspeciation.net |

| Detection Limit (Te(VI)) | 0.002 mg/kg | mdpi.comnih.gov |

| Detection Limit (Te(IV)) | 0.004 mg/kg | mdpi.comnih.gov |

Sequential Chemical Extraction Methods for Environmental Samples

Sequential chemical extraction (SCE) is a widely used technique to determine the distribution of elements within different solid-phase fractions of environmental samples like soil and sediment. researchgate.netnih.govmdpi.com This method provides operational-defined fractions that can infer the potential mobility and bioavailability of contaminants. nih.gov The procedure involves subjecting the sample to a series of leaching agents of increasing strength. mdpi.com

A common sequential extraction scheme, such as the one developed by Tessier et al., partitions elements into fractions like:

Exchangeable: Weakly bound to the sample matrix. nih.gov

Bound to carbonates: Released under acidic conditions. nih.gov

Bound to iron and manganese oxides: Reducible fraction. nih.gov

Bound to organic matter and sulfides: Oxidizable fraction. researchgate.netnih.gov

Residual: Tightly bound within the mineral lattice. researchgate.netnih.gov

Studies on tellurium in soils near electronic waste processing plants have shown that tellurium is predominantly associated with sulfides, organic matter, and the residual silicate (B1173343) fraction. mdpi.comspeciation.netnih.gov This indicates that under normal environmental conditions, a significant portion of the tellurium is not readily mobile. The extraction efficiency can be influenced by the choice of extractant. For instance, 100 mM citric acid has been used to extract easily-leached fractions of tellurium from soil, with an average efficiency of about 20%. mdpi.comspeciation.netsemanticscholar.org

Monitoring and Quality Control in Industrial Processes and Environmental Systems

The monitoring and quality control of tellurium in industrial and environmental systems are crucial for managing its potential impacts. mdpi.comiloencyclopaedia.org In industrial settings, such as semiconductor manufacturing and metallurgical processes, tellurium can be present in wastewater. iloencyclopaedia.orgwater.co.id Effective treatment processes are necessary to remove tellurium before discharge. water.co.id Monitoring the influent and effluent of wastewater treatment plants helps to assess the efficiency of these removal processes. mdpi.com For example, a multi-stage treatment system involving pre-oxidation, coagulation, filtration, and ion exchange has been used to remove tellurium from semiconductor industry effluent. water.co.id

In environmental systems, monitoring involves the regular collection and analysis of samples from water, soil, and air to determine the concentration and speciation of tellurium. mdpi.comiloencyclopaedia.org This is particularly important in areas potentially affected by industrial emissions or waste disposal. speciation.net The data from monitoring programs can be used to assess compliance with environmental quality standards, where they exist, and to understand the environmental fate of tellurium. water.co.id

Quality control is an integral part of this monitoring. It ensures the reliability and accuracy of the analytical data. This is achieved through the use of certified reference materials (CRMs), when available, and by performing recovery studies on spiked samples. mdpi.com Due to the lack of CRMs certified for tellurium species, the validation of speciation methods often relies on analyzing a CRM for total tellurium content and spiking real samples with known amounts of Te(IV) and Te(VI) to check for recovery. mdpi.com For total tellurium analysis, a limit of detection of 0.006 mg/kg and a limit of quantification of 0.02 mg/kg in soil have been reported. mdpi.com

Table 2: Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | K₂TeO₄·xH₂O |

| Tellurium | Te |

| Tellurite | TeO₃²⁻ |

| Tellurate | TeO₄²⁻ |

| Nitric Acid | HNO₃ |

| Sodium Tellurite | Na₂TeO₃ |

| Ethylenediaminetetraacetic acid | EDTA |

| Potassium Hydrogen Phthalate | KHP |

| L-cysteine | C₃H₇NO₂S |

Theoretical and Computational Chemistry of Potassium Tellurium Oxycompounds

Quantum Mechanical Investigations (e.g., DFT, QTAIM) of Bonding and Interactions

Quantum mechanical methods are pivotal in elucidating the nature of chemical bonding and intermolecular interactions within potassium tellurium oxycompounds. Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are prominent tools used for these investigations.

DFT calculations have been effectively used to study the structural and electronic properties of tellurate-based materials. nih.govresearchgate.net These studies reveal how the introduction of different cations or changes in composition can influence the geometry of the tellurate (B1236183) structural units, such as [TeO₄] trigonal bipyramids and [TeO₃] trigonal pyramids. nih.gov For instance, in lead-tellurate glasses, DFT calculations have shown that the addition of other metal oxides can lead to the breaking of axial Te-O bonds, causing a transformation of [TeO₄] units into [TeO₃+₁] and [TeO₃] polyhedra. nih.gov This demonstrates the flexibility of the tellurate network and the significant role of cation interactions in determining the local structure.

The nature of the tellurium bond itself has been a subject of detailed computational analysis. DFT studies on various organotellurium compounds and phosphine (B1218219) chalcogenides show that the Te bond character is complex, involving both σ and π contributions. cdnsciencepub.comrsc.org The bonding in diaryl chalcogens, including tellurides, has been analyzed using DFT, revealing a periodic trend where lighter chalcogens use more s-orbital character in bonding, resulting in wider bond angles. researchgate.net

QTAIM analysis complements DFT by providing a rigorous definition of chemical bonds and interactions based on the topology of the electron density. researchgate.netresearchgate.net This method allows for the characterization of the strength and nature of bonds, such as the Te-O bonds within the tellurate anion and the ionic interactions between the K⁺ cations and the tellurate hydrate (B1144303) complex. By analyzing bond critical points (BCPs), researchers can quantify the amount of shared versus closed-shell interaction, confirming the predominantly ionic nature of the potassium-tellurate interaction while detailing the covalent character of the intra-anionic Te-O bonds. researchgate.netresearchgate.net

| Computational Method | Investigated System | Key Findings | Reference |

| DFT | Lead-Tellurate Glasses | Addition of Fe₂O₃ transforms [TeO₄] units into [TeO₃+₁] and [TeO₃] polyhedra by breaking axial Te-O bonds. | nih.gov |

| DFT | Tertiary Phosphine Chalcogenides | The P-Te bond weakens down the group from O to Te, but multiple bonding becomes more significant relative to the single bond. | cdnsciencepub.com |

| DFT & NBO | Diaryl Chalcogens | Lighter chalcogens (like O, S) use more s-orbital character in C-E-C bonding, leading to wider angles compared to heavier ones (Te). | researchgate.net |

| DFT & QTAIM | Aluminum Telluride Anion | Analysis of bond critical points helps characterize the nature and strength of the Al-Te bond. | researchgate.net |

Molecular Dynamics Simulations for Hydration and Ion Transport Phenomena

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic aspects of potassium tellurate hydrate in aqueous environments, particularly the phenomena of ion hydration and transport. researchgate.netkcl.ac.uk These simulations model the system at the atomic level, providing a moving picture of how water molecules arrange around the potassium (K⁺) and tellurate (TeO₄²⁻) ions and how these ions move through the solution or within a solid matrix.

MD studies on the hydration of various cations, including K⁺, show that explicit consideration of polarization is crucial for accurately describing the coordination states of the ion. nih.gov Simulations can generate radial distribution functions (RDFs), which reveal the probable distances of water molecules from the central ion and thus define the structure of the hydration shells. For K⁺, these simulations help determine the number of water molecules in its first and second hydration shells and the dynamics of water exchange between these shells and the bulk solvent. nih.govnih.gov Similar simulations can be applied to the tellurate anion to understand its interaction with the surrounding water molecules.

Regarding ion transport, MD simulations have been extensively used to model cationic diffusion in various tellurate structures. In studies of honeycomb layered tellurates (A₂Ni₂TeO₆, where A = Li, Na, K), simulations have demonstrated a direct correlation between the size of the alkali cation and the ionic conductivity. chemrxiv.orgchemrxiv.org The larger ionic radius of potassium leads to expanded inter-layer distances within the crystal structure, which in turn lowers the energy barrier for diffusion and enhances ionic conduction compared to its lithium and sodium counterparts. chemrxiv.orgchemrxiv.org These findings highlight that the inter-layer distance is a dominant factor controlling cationic diffusion in such layered materials. chemrxiv.org

| Simulation Focus | System | Key Findings from MD Simulations | Reference |

| Cation Hydration | Na⁺, K⁺, Tl⁺ in water | Polarization effects are significant in determining ion coordination states. Simulations accurately reproduce experimental Radial Distribution Function (RDF) data. | nih.gov |

| Cationic Diffusion | Honeycomb Layered Tellurates (K₂Ni₂TeO₆) | Enhanced K⁺ conduction is correlated with larger inter-layer distances caused by the larger ionic radius of potassium. | chemrxiv.orgchemrxiv.org |

| Hydration Inhibition | Clay Minerals with K⁺ | K⁺ cations can enter the interlayer space of clay minerals, reducing the intrusion of water molecules and inhibiting hydration-induced swelling. | mdpi.com |

Modeling of Electroconductive Properties in Aqueous Solutions

The electroconductive properties of potassium tellurate in aqueous solutions can be effectively modeled using a combination of experimental measurements and theoretical equations. Conductometric measurements are a primary experimental technique, where the electrical conductance of a solution is measured as a function of concentration and temperature.

Studies on aqueous solutions of potassium tellurite (B1196480) (K₂TeO₃), a closely related compound, provide a clear framework for this type of modeling. acs.org Based on conductometric data, empirical equations can be derived to describe the relationship between electrical conductance, temperature, and concentration. acs.org

Furthermore, the data can be analyzed using theoretical models like the semiempirical Fuoss-Onsager equation for 1:2 valent electrolytes. This allows for the determination of key transport properties, such as the equivalent conductivity at infinite dilution (Λ₀) for the individual ions (K⁺ and TeO₃²⁻). acs.org These values provide fundamental insight into the mobility of the ions in the solvent. By studying these properties in different solvents, such as ordinary water (H₂O) and heavy water (D₂O), the influence of the solvent's nature on ion transport can also be quantified. acs.org The activation energy for the conduction process can be calculated from the temperature dependence of the conductivity, which sheds light on the energy barriers that ions must overcome to move through the solution. researchgate.net

| Parameter | Solvent | Temperature Range | Value (for K₂TeO₃) | Reference |

| Equivalent Conductivity of TeO₃²⁻ at infinite dilution (λ⁰) | H₂O | 12 - 45 °C | Determined via Fuoss-Onsager equation | acs.org |

| Equivalent Conductivity of TeO₃²⁻ at infinite dilution (λ⁰) | D₂O | 12 - 45 °C | Determined via Fuoss-Onsager equation | acs.org |

| Activation Energy of Conductivity (Eₐ) | H₂O | Various Concentrations | Calculated from ln(Λ) vs 1/T plots | researchgate.net |

Note: The data presented is for potassium tellurite (K₂TeO₃) as a close analog for modeling principles.

Development of New Theoretical Frameworks for Ion Transport

While classical models have been useful, there is a continuous effort to develop more advanced theoretical frameworks to describe the complex mechanisms of ion transport, especially in systems exhibiting high selectivity and efficiency, such as biological ion channels. osti.gov These new frameworks are moving beyond classical force fields to incorporate more accurate quantum mechanical effects.

A significant new approach involves the extension of quasi-chemical theory (QCT), which provides a framework to partition the solvation free energy of an ion into contributions from its immediate neighbors and the more distant bulk solvent. nih.govosti.gov By combining QCT with quantum mechanical calculations (e.g., DFT), a more accurate picture of local ion binding and transport mechanisms can be achieved. osti.gov This is crucial because standard molecular models often use fixed atomic charges, which is an inaccurate assumption that fails to capture the polarization effects that occur as an ion moves through a channel or solution. osti.gov

The potassium (K⁺) ion channel is a celebrated model system for developing and testing these new theories due to its remarkable ability to conduct K⁺ ions at high rates while strictly selecting against other ions like Na⁺. researchgate.netosti.gov Advanced computational studies on model K-channels aim to resolve fundamental questions, such as whether ions move in a tightly packed "knock-on" mechanism or if water molecules co-permeate the channel to screen ion-ion repulsion. osti.gov These quantum-based theoretical frameworks are not limited to biological systems; they provide a general and powerful capability for the computational study and design of any material where ion transport is critical, including battery electrolytes and separation membranes. osti.govresearchgate.net

Biological Interactions and Environmental Fate of Tellurium Oxyanions

Investigation of Antioxidant Activities of Tellurium Compounds

Certain tellurium compounds have demonstrated notable antioxidant properties. Potassium tellurate (B1236183) hydrate (B1144303), for instance, is suggested to possess the ability to scavenge reactive oxygen species (ROS) like superoxide (B77818) radicals, hydrogen peroxide, and singlet oxygen, which are known to cause damage to vital cellular components such as DNA and proteins. cymitquimica.comchemimpex.com This antioxidant potential is a recurring theme in the study of various organotellurium compounds. scielo.brnih.gov

Research has shown that organotellurium compounds can be more effective antioxidants than their selenium counterparts, which is significant given that selenium is a known component of the antioxidant enzyme glutathione (B108866) peroxidase. scielo.brnih.govbenthamdirect.com The mechanism of this enhanced activity is thought to be autocatalytic, allowing for prolonged inhibition of processes like lipid peroxidation. scielo.br The incorporation of tellurium into biological molecules, such as the phycobiliproteins from Spirulina platensis, has been shown to enhance their antioxidant capabilities. nih.gov These findings suggest that tellurium compounds, by mimicking the action of glutathione peroxidase or by directly trapping free radicals, can play a role in mitigating oxidative stress. nih.govnih.gov

A study comparing the antioxidant activity of biogenically produced tellurium nanorods to potassium tellurite (B1196480) (K₂TeO₃) found that the nanorods had significantly higher radical scavenging activity. nih.gov This indicates that the form of the tellurium compound is crucial to its antioxidant efficacy.

Mechanisms of Biological Toxicity (e.g., in microorganisms, referencing tellurite research)

Despite their antioxidant potential in some contexts, tellurium oxyanions are highly toxic to most microorganisms, even at very low concentrations. oup.comnih.gov Tellurite (TeO₃²⁻) is generally considered the most toxic of these forms. oup.comnih.gov The toxicity of potassium tellurite has been recognized since the early 20th century and was even used therapeutically before the advent of modern antibiotics. encyclopedia.pub

A primary mechanism of tellurite's toxicity is its action as a potent pro-oxidant, leading to the generation of superoxide radicals and subsequent oxidative stress. oup.comnih.gov When tellurite enters a bacterial cell, it can be reduced to its less toxic, elemental form (Te⁰), a process that results in the formation of black metallic deposits. oup.com This reduction process, however, is linked to the generation of ROS. plos.orgnih.gov